2-(1-chloroethyl)-6-fluoroquinazolin-4(3H)-one
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Overview
Description
2-(1-Chloroethyl)-6-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-6-fluoroquinazolin-4(3H)-one typically involves the reaction of 6-fluoroquinazolin-4(3H)-one with 1-chloroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl group.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: The corresponding alcohol derivative.
Scientific Research Applications
2-(1-Chloroethyl)-6-fluoroquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The fluoroquinazolinone core may also interact with enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazolin-4(3H)-one: Lacks the chloroethyl group but shares the quinazolinone core.
2-(1-Chloroethyl)-4(3H)-quinazolinone: Similar structure but without the fluorine atom.
Uniqueness
2-(1-Chloroethyl)-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both the chloroethyl and fluoro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H8ClFN2O |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
2-(1-chloroethyl)-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8ClFN2O/c1-5(11)9-13-8-3-2-6(12)4-7(8)10(15)14-9/h2-5H,1H3,(H,13,14,15) |
InChI Key |
NRUBKJPCBATOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1)Cl |
Origin of Product |
United States |
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